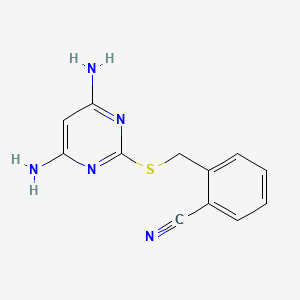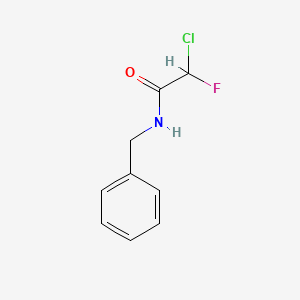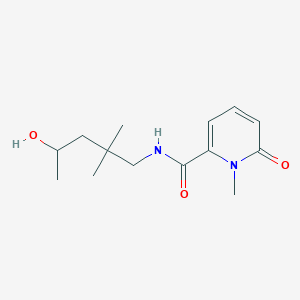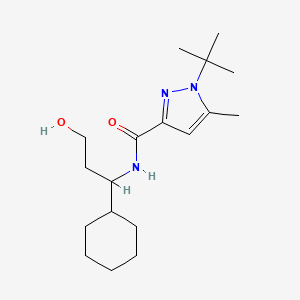![molecular formula C11H19N3O B6636884 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine, also known as MPPG, is a guanidine derivative that has been widely used in scientific research due to its ability to selectively block the presynaptic α2-adrenoceptors. MPPG is an important tool for investigating the role of α2-adrenoceptors in various physiological and pathological processes.
作用机制
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine selectively blocks the presynaptic α2-adrenoceptors, which are located on the terminals of sympathetic neurons and modulate neurotransmitter release. By blocking these receptors, this compound can increase the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. This can lead to an increase in sympathetic activity and a decrease in parasympathetic activity, resulting in physiological effects such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of norepinephrine, dopamine, and serotonin from neuronal cells. In vivo studies have shown that this compound can increase sympathetic activity and decrease parasympathetic activity, resulting in an increase in heart rate and blood pressure. This compound has also been shown to have analgesic effects, possibly through its modulation of pain perception.
实验室实验的优点和局限性
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has several advantages as a research tool. It is a selective α2-adrenoceptor antagonist, which allows for the specific investigation of the role of these receptors in various physiological and pathological processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which can make it difficult to maintain a steady concentration in vivo. Additionally, this compound has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine. One area of interest is the role of α2-adrenoceptors in pain perception and analgesia. This compound has been shown to have analgesic effects, but the mechanisms underlying these effects are not fully understood. Another area of interest is the role of α2-adrenoceptors in cardiovascular regulation. This compound has been shown to increase sympathetic activity and decrease parasympathetic activity, but the specific mechanisms involved are not well understood. Finally, there is interest in developing more selective α2-adrenoceptor antagonists that can be used to investigate the role of these receptors in various physiological and pathological processes.
合成方法
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can be synthesized by reacting 2-methyloxolane-2-carboxaldehyde with propargylamine in the presence of sodium triacetoxyborohydride, followed by reaction with guanidine hydrochloride. The final product can be obtained by recrystallization from methanol.
科学研究应用
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been widely used in scientific research to investigate the role of α2-adrenoceptors in various physiological and pathological processes, such as pain perception, cardiovascular regulation, and neurotransmitter release. This compound has been shown to selectively block the presynaptic α2-adrenoceptors, which are involved in the modulation of neurotransmitter release. By blocking these receptors, this compound can be used to study the effects of α2-adrenoceptor activation on neurotransmitter release and neuronal activity.
属性
IUPAC Name |
2-methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-4-7-13-10(12-3)14-9-11(2)6-5-8-15-11/h1H,5-9H2,2-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUSEUXZXWSHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CNC(=NC)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)


![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)


![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
